molecular formula C18H17N3O2S B2542771 N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478076-92-5

N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No. B2542771
CAS RN: 478076-92-5
M. Wt: 339.41
InChI Key: SUHWZIWTHCCPLI-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves the reaction of specific hydrazide precursors with various aldehydes or ketones. In a similar synthesis process, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was produced in an 88% yield through an acid-catalyzed reaction between 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde. This reaction was carried out in ethanol under reflux conditions for 2.5 hours .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and sometimes single-crystal X-ray diffraction are employed to elucidate the structure. For instance, the structure of the synthesized N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using these methods .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of a hydrazone linkage between the hydrazide group and the aldehyde or ketone. This is a nucleophilic addition-elimination reaction, where the hydrazide acts as a nucleophile attacking the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the double bond of the hydrazone .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 4-methoxyphenyl group can contribute to the lipophilicity of the molecule, while the hydrazone linkage can affect the molecule's stability and reactivity. The synthesized compounds' antioxidant activity was screened, and some derivatives showed significant antioxidant activity, surpassing that of ascorbic acid. Additionally, the anticancer activity of these compounds was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds exhibiting notable cytotoxicity, particularly against the U-87 cell line .

Relevant Case Studies

While the provided data does not include specific case studies, the research on the antioxidant and anticancer activities of these compounds provides valuable insights into their potential therapeutic applications. The study of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which shares structural similarities with the compound of interest, revealed that some derivatives have significant biological activities, suggesting that further investigation into related compounds could yield promising results for medical applications .

properties

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13(14-5-7-15(23-2)8-6-14)19-20-18(22)17-16(9-12-24-17)21-10-3-4-11-21/h3-12H,1-2H3,(H,20,22)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHWZIWTHCCPLI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CS1)N2C=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CS1)N2C=CC=C2)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.